2-But-3-ynyl-2-ethyl-1,3-dioxolane
Description
Properties
CAS No. |
166907-61-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-but-3-ynyl-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h1H,4-8H2,2H3 |
InChI Key |
WVAVAZFRBUFSEQ-UHFFFAOYSA-N |
SMILES |
CCC1(OCCO1)CCC#C |
Canonical SMILES |
CCC1(OCCO1)CCC#C |
Synonyms |
1,3-Dioxolane, 2-(3-butynyl)-2-ethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-but-3-ynyl-2-ethyl-1,3-dioxolane with structurally analogous 1,3-dioxolane derivatives, highlighting substituent effects on properties and applications:
Key Comparative Insights:
Hydrolysis studies on 2-methyl-1,3-dioxolane (A-1 mechanism) and 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism) suggest that substituent size and electronic effects significantly influence reaction pathways .
Physical Properties: Volatility: Smaller substituents (e.g., methyl in 2-methyl-1,3-dioxolane) correlate with higher volatility, while bulky groups (e.g., nonyl in SEPA) reduce volatility . Solubility: Aryl-substituted derivatives (e.g., 4-methyl-2-phenyl-1,3-dioxolane) exhibit lower water solubility due to hydrophobic aromatic rings, whereas alkyne-containing compounds may have intermediate polarity .
Applications: Flavor Industry: 4-Methyl-2-phenyl-1,3-dioxolane is used for its floral aroma, whereas alkyne-containing derivatives are unexplored in this context but may offer novel sensory profiles . Materials Science: Fluorinated dioxolanes (e.g., poly(perfluoro-2-methylene-1,3-dioxolane)) demonstrate high gas permeability, suggesting that alkyne substituents could enhance polymer functionality .
Thermodynamic Stability :
- Group contribution models for dioxolanes (e.g., 2,2-diisopropyl-1,3-dioxolane) show that bulky substituents increase steric strain, reducing enthalpy stability. The alkyne group in the target compound may similarly affect thermodynamic properties .
Q & A
Basic Research Questions
What are the common synthesis methods for 2-But-3-ynyl-2-ethyl-1,3-dioxolane and its derivatives?
Methodological Answer:
Synthesis typically involves cyclocondensation reactions between diols and carbonyl compounds under acidic catalysis. For example:
- Stepwise alkylation of dioxolane precursors (e.g., using bromoethyl or propargyl substituents) with aryl halides or alkyne-containing reagents .
- Protection-deprotection strategies to introduce functional groups (e.g., bromoethyl moieties) while preserving the dioxolane ring .
- Kinetic vs. thermodynamic control adjustments to optimize regioselectivity, particularly for branched derivatives .
Key Data:
- Comparative molecular weights and substituent effects for related compounds (e.g., 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane) can guide reaction stoichiometry .
How can spectroscopic techniques confirm the structure of 1,3-dioxolane derivatives?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR : Peaks at δ 4.8–5.2 ppm (dioxolane ring protons) and δ 1.2–1.5 ppm (ethyl/propargyl substituents) confirm substitution patterns .
- ¹³C NMR : Signals near 100–110 ppm indicate the dioxolane ring carbons, while alkynyl carbons (sp-hybridized) appear at δ 70–85 ppm .
- IR Spectroscopy : Stretching vibrations at 1650–1750 cm⁻¹ (C=O, if present) and 2100–2260 cm⁻¹ (C≡C in propargyl groups) .
Validation: Cross-referencing with mass spectrometry (e.g., ESI-MS) ensures molecular ion consistency .
What reaction pathways are observed in 1,3-dioxolane derivatives under acidic/basic conditions?
Methodological Answer:
- Acidic Hydrolysis : Cleavage of the dioxolane ring to regenerate carbonyl compounds (e.g., ketones or aldehydes) and diols. Reaction rates depend on substituent steric effects and solvent polarity .
- Base-Mediated Rearrangements : Alkaline conditions may induce ring-opening followed by re-cyclization, forming alternative heterocycles (e.g., tetrahydrofurans) .
- Radical Polymerization : 2-Methylene-1,3-dioxolane derivatives undergo radical-initiated chain-growth polymerization, forming polyethers with tunable molecular weights .
Advanced Research Questions
How do solvent polarity and composition influence hydrolysis kinetics of 2-ethyl-1,3-dioxolane derivatives?
Methodological Answer:
- Solvent Screening : Use binary mixtures (e.g., water-dioxane or water-DMSO) to modulate dielectric constants. For example:
- A-1 vs. A-SE2 Mechanisms : Solvent polarity similarly affects both pathways, as shown by kinetic studies on 2-methyl-1,3-dioxolane hydrolysis .
- Reactive Distillation : Optimize solvent ratios (e.g., water:organic) to enhance equilibrium conversion in 2-ethyl-1,3-dioxolane hydrolysis for ethylene glycol recovery .
Key Data:
- Hydrolysis rate constants increase by 30–50% in high-polarity solvents due to transition-state stabilization .
What catalytic systems enable enantioselective synthesis of 1,3-dioxolane derivatives?
Methodological Answer:
- Chiral Ligands : Use (R,R)-MeDUPHOS with Pd(CH₃CN)(BF₄) to achieve >90% enantiomeric excess in reactions involving 2-amino-4-methyl-1,3-dioxolane .
- Enzyme Catalysis : Lipases (e.g., Candida antarctica) catalyze kinetic resolutions of racemic dioxolane derivatives in non-aqueous media .
Optimization: Adjust catalyst loading (0.5–5 mol%) and temperature (25–60°C) to balance reactivity and selectivity .
How can reactive distillation optimize ethylene glycol recovery from 2-ethyl-1,3-dioxolane hydrolysis?
Methodological Answer:
- Pilot-Scale Setup : Use structured catalytic packing (e.g., KRD-002 ion-exchange resin) to enhance vapor-liquid contact and reaction efficiency .
- Operating Parameters :
Validation: NRTL thermodynamic models predict conversion within ±5% of experimental data .
How can computational methods predict biological interactions of 1,3-dioxolane derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding of 2-(Cyclohex-3-en-1-yl)-4-methyl-1,3-dioxolane to enzyme active sites (e.g., cytochrome P450) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ values) to design derivatives with enhanced binding affinity .
Data Sources: PubChem bioassay datasets (e.g., AID 1259401) provide experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
